2-(4-Aminophenyl)oxazole, hcl
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Overview
Description
2-(4-Aminophenyl)oxazole hydrochloride, also known as 4-(1,3-oxazol-2-yl)aniline hydrochloride, is a chemical compound with the CAS Number: 1351659-13-6 . It has a molecular weight of 196.64 .
Synthesis Analysis
The synthesis of oxazoles, such as 2-(4-Aminophenyl)oxazole, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazole synthesis from carboxylic acids and amino alcohols was established in the presence of a boronic acid catalyst .Molecular Structure Analysis
The molecular formula of 2-(4-Aminophenyl)oxazole hydrochloride is C9H9ClN2O . The InChI key is ZFMGWSWHVWXLPN-UHFFFAOYSA-N .Chemical Reactions Analysis
Oxazoles play a major role in many important chemical reactions, both as intermediates and as final products . They have been used in the synthesis of a variety of ligands for metal catalysts, as well as precursors or vehicles to reach many types of functionalized compounds .Physical And Chemical Properties Analysis
2-(4-Aminophenyl)oxazole hydrochloride has a molecular weight of 196.634. It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Antiprotozoal Activity
2-Amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized and evaluated for their antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. One compound, in particular, demonstrated significant activity against G. lamblia, surpassing that of the standard drug metronidazole, suggesting potential applications in the treatment of giardiasis. Another compound exhibited high anti-trichomonal activity, indicating its potential in treating trichomoniasis (Carballo et al., 2017).
Corrosion Inhibition
Various derivatives of aminophenyl-oxazole, such as 4-amino-1,2,4-triazole derivatives, have been studied for their ability to inhibit corrosion in different metal environments. These compounds have demonstrated high inhibition efficiencies, making them suitable as corrosion inhibitors in industrial applications. For example, a study on mild steel in hydrochloric acid medium showed significant corrosion control using these derivatives (Bentiss et al., 2009).
Anticancer Properties
2-Amino-4-phenyl-oxazole derivatives have been explored for their anticancer properties. Preliminary studies suggest that these compounds exhibit selective growth inhibition of cancer cells, indicating their potential as therapeutic agents in cancer treatment. Research in this area focuses on the synthesis of novel compounds and evaluation of their in vitro anticancer activity against various cancer cell lines (Tangellamudi et al., 2018).
Novel Synthesis Methods
Innovative synthesis methods for 2-phenyl-4,5-substituted oxazoles have been developed, involving copper-catalyzed intramolecular cyclization of functionalized enamides. These methodologies facilitate the efficient production of oxazole derivatives, which are important in various pharmaceutical and industrial applications (Kumar et al., 2012).
Future Directions
Oxazoles have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . The use of these versatile heterocycles as intermediates, catalytic ligands, and pharmaceutical building blocks has vastly increased . This suggests a promising future direction for the study and application of 2-(4-Aminophenyl)oxazole hydrochloride.
properties
IUPAC Name |
4-(1,3-oxazol-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-6H,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMGWSWHVWXLPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)oxazole, hcl |
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